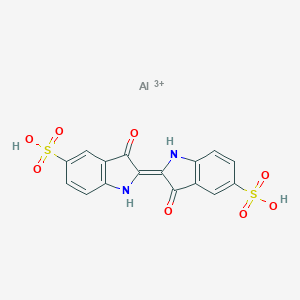

![molecular formula C7H5N5 B072526 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1500-90-9](/img/structure/B72526.png)

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound that has been studied for its potential applications in the medical field . It has been found to be a selective, orally active inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival . This compound has also been explored as a potential antitubercular agent .

Synthesis Analysis

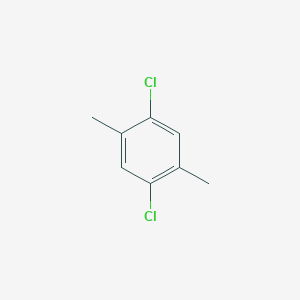

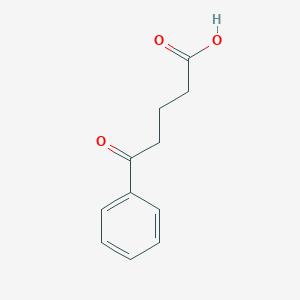

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a 7-deazapurine ring. This core structure is found in several naturally occurring nucleosides .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involve the substitution at the C-4 position of the 7-deazapurine ring .Applications De Recherche Scientifique

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

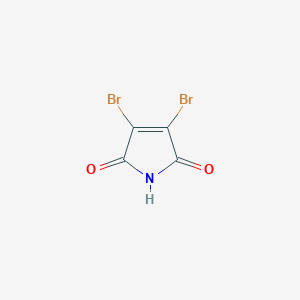

This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and tested against different cancer cell lines. Among these, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Antitubercular Agents

The compound has been explored as a potential antitubercular agent. A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and tested against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed promising results .

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

The compound has been used in the design and synthesis of a series of HPK1 inhibitors. These inhibitors showed potent inhibitory activity against HPK1, a kinase involved in immune responses .

Nitric Oxide Production Inhibitors

The compound has been used in the development of novel nitric oxide production inhibitors. These inhibitors can potentially be used in the treatment of diseases where excessive nitric oxide production is a problem .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively reach its target in the body and exert its intended effect.

Orientations Futures

The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could include further exploration of its potential as an antitubercular agent and as an inhibitor of Protein Kinase B (Akt) for potential cancer therapy . Further studies could also focus on optimizing its physical and chemical properties to enhance its drug-likeness .

Propriétés

IUPAC Name |

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPINBJCGELKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420548 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1500-90-9 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

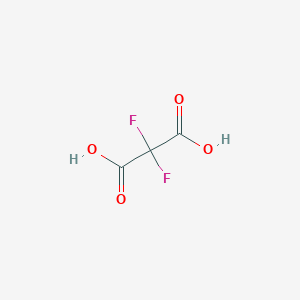

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)